Product packaging for 2,4,7-Decatrienal,(2E,4E,7Z)-(Cat. No.:)

2,4,7-Decatrienal,(2E,4E,7Z)-

Cat. No.: B12297367
M. Wt: 150.22 g/mol
InChI Key: DJRSBBCVHHMMLH-AYTOVCQNSA-N
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Description

Nomenclature and Stereoisomeric Specificity

The precise naming of (2E,4E,7Z)-2,4,7-Decatrienal is crucial for distinguishing it from its isomers, which may exhibit different properties and natural occurrences. The designation "(2E,4E,7Z)-" specifies the geometry of the double bonds along the carbon chain.

IUPAC Name : The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is (2E,4E,7Z)-deca-2,4,7-trienal. nih.gov

Synonyms : It is also referred to as 2-trans-4-trans-7-cis-Decatrienal. nih.gov

Stereoisomers : This compound is one of several stereoisomers of 2,4,7-decatrienal. Another notable isomer is (2E,4Z,7Z)-2,4,7-decatrienal. nih.govnih.gov Research has indicated that the (2E,4E) isomer may sometimes be detected as an artifact during analysis, with the (2E,4Z) isomer being the one naturally produced by diatoms in some cases. nih.gov The specific configuration of the double bonds is a key determinant of the molecule's chemical properties.

Table 1: Chemical Identification of (2E,4E,7Z)-2,4,7-Decatrienal

Identifier Value
IUPAC Name (2E,4E,7Z)-deca-2,4,7-trienal nih.gov
Chemical Formula C₁₀H₁₄O nih.govfoodb.ca
Molecular Weight 150.22 g/mol nih.gov
CAS Number 66642-86-2 nih.govbiosynth.com

| Synonyms | 2-trans-4-trans-7-cis-Decatrienal nih.gov |

Classification within Polyunsaturated Aldehyde (PUA) and Oxylipin Families

(2E,4E,7Z)-2,4,7-Decatrienal belongs to two important families of naturally occurring organic molecules: polyunsaturated aldehydes and oxylipins.

Polyunsaturated Aldehydes (PUAs) : PUAs are a class of compounds defined by an aldehyde functional group attached to a carbon chain containing two or more carbon-carbon double bonds. wikipedia.org (2E,4E,7Z)-2,4,7-Decatrienal is a C10 PUA, meaning it has a ten-carbon chain. nih.gov Other examples of PUAs produced by diatoms include isomers of heptadienal, octadienal, and octatrienal. wikipedia.org

Oxylipins : More broadly, this compound is classified as an oxylipin. wikipedia.orgresearchgate.net Oxylipins are a large family of signaling molecules synthesized from the oxidation of polyunsaturated fatty acids. researchgate.netfrontiersin.org In diatoms, their biosynthesis is an enzymatic process, often triggered by cellular stress or damage. wikipedia.orgresearchgate.net This places (2E,4E,7Z)-2,4,7-Decatrienal within the larger context of lipid-derived signaling molecules found throughout the biological world. It is also categorized as a medium-chain fatty aldehyde. nih.govhmdb.ca

Historical Context and Significance in Chemical and Biological Sciences

The study of (2E,4E,7Z)-2,4,7-Decatrienal is deeply rooted in the field of marine biology, specifically the chemical ecology of plankton.

Discovery in Diatoms : The compound was first isolated and identified from marine diatoms, which are a major group of algae. nih.gov A seminal 1999 study by Miralto and colleagues was among the first to isolate C10 PUAs, including decatrienal isomers, from bloom-forming diatoms such as Thalassiosira rotula and Skeletonema costatum. nih.govnih.gov This research highlighted the insidious effect of these compounds on the reproductive success of copepods, small crustaceans that graze on diatoms. frontiersin.orgnih.gov

Role in Chemical Defense : The primary significance of (2E,4E,7Z)-2,4,7-Decatrienal in a biological context is its role as a defensive chemical. wikipedia.org Diatoms produce these aldehydes rapidly upon cell wounding, such as during grazing by copepods. wikipedia.orgresearchgate.net The aldehydes are formed via the enzymatic breakdown of polyunsaturated fatty acids, like eicosapentaenoic acid (EPA), by enzymes such as lipases and lipoxygenases. wikipedia.orgresearchgate.net These released PUAs can impair copepod reproduction, acting as a defense mechanism for the diatom population. nih.govfrontiersin.org This dynamic is a key aspect of what is known as the "paradox of diatom-copepod interactions," where the diatoms serve as both a food source and a reproductive threat. nih.gov

Broader Research Interest : Beyond marine ecology, (2E,4E,7Z)-2,4,7-Decatrienal has attracted interest in other areas. It has been investigated for its potential biomedical applications, including anticancer properties. researchgate.netfrontiersin.orgnih.gov Furthermore, it has been identified as a volatile flavor component in citrus fruits like mandarin and tangerine, contributing a "green citrus" note, and is recognized as a flavoring agent. nih.govtandfonline.comthegoodscentscompany.comperfumerflavorist.com

Table 2: Research Highlights of (2E,4E,7Z)-2,4,7-Decatrienal

Area of Significance Key Research Findings
Chemical Ecology Acts as a defensive metabolite in diatoms against copepod grazing. wikipedia.orgresearchgate.net
Biosynthesis Produced from polyunsaturated fatty acid precursors via enzymatic action upon cell damage. wikipedia.orgresearchgate.net
Biomedical Science Investigated for potential anticancer activity. researchgate.netnih.gov

| Food Science | Identified as a natural flavor component in mandarin and tangerine. tandfonline.comperfumerflavorist.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B12297367 2,4,7-Decatrienal,(2E,4E,7Z)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2E,4E,6Z)-deca-2,4,6-trienal

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3/b5-4-,7-6+,9-8+

InChI Key

DJRSBBCVHHMMLH-AYTOVCQNSA-N

Isomeric SMILES

CCC/C=C\C=C\C=C\C=O

Canonical SMILES

CCCC=CC=CC=CC=O

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways

Precursor Polyunsaturated Fatty Acids (PUFAs) as Biosynthetic Substrates

Several PUFAs have been implicated as precursors to volatile aldehydes. In the context of (2E,4E,7Z)-2,4,7-decatrienal, research has predominantly pointed towards omega-3 fatty acids, particularly those found in marine algae.

While linolenic acid and linoleic acid are well-established precursors for C6 and C9 aldehydes in higher plants through the action of 13-lipoxygenase and 9-lipoxygenase respectively, their direct role in the formation of (2E,4E,7Z)-2,4,7-decatrienal is less direct. google.comnih.gov However, some enzymatic systems, particularly in microorganisms, have been shown to produce C10 aldehydes from C18 fatty acids like linoleic acid. For instance, a pathway in the cyanobacterium Nostoc involves a 10S-dioxygenase that acts on linoleic acid to form a 10S-hydroperoxide, which is then cleaved by a hydroperoxide lyase into C10 and C8 fragments. nih.gov

The most direct evidence for the biosynthesis of (2E,4E,7Z)-2,4,7-decatrienal points to eicosapentaenoic acid (EPA; 20:5, n-3) as the primary precursor. mdpi.comsemanticscholar.org This pathway is particularly active in marine diatoms, such as Thalassiosira rotula and Nitzschia shiloi, which release this aldehyde upon cell damage. mdpi.comnih.gov

Hexadecatrienoic acid (HTrA; 16:3, n-3) is another significant PUFA in many microalgae. While it is a known substrate for lipoxygenase pathways, its primary documented role is in the formation of C8 aldehydes, such as octadienal and octatrienal, through a 9-lipoxygenase pathway in diatoms like Thalassiosira rotula. mdpi.comcore.ac.uk

Precursor PUFAPrimary Aldehyde ProductOrganism/SystemKey Enzyme(s)
Eicosapentaenoic Acid (EPA)(2E,4E,7Z)-2,4,7-DecatrienalMarine Diatoms (e.g., Nitzschia shiloi)11-Lipoxygenase (11-LOX)
Hexadecatrienoic Acid (HTrA)Octadienal/OctatrienalMarine Diatoms (e.g., Thalassiosira rotula)9-Lipoxygenase (9-LOX)
Linoleic AcidC10 Aldehyde fragmentsCyanobacteria (Nostoc)10S-Dioxygenase, Hydroperoxide Lyase
α-Linolenic AcidC6 Aldehydes (e.g., (Z)-3-hexenal)Higher Plants13-Lipoxygenase (13-LOX), Hydroperoxide Lyase

Natural Occurrence and Biological Originators

The presence of (2E,4E,7Z)-2,4,7-decatrienal is predominantly associated with specific marine microorganisms, highlighting its ecological significance in marine environments.

Production by Marine Microalgae (Diatoms)

(2E,4E,7Z)-2,4,7-Decatrienal has been identified as a metabolite produced by certain species of marine diatoms. wikipedia.org Diatoms are a major group of microalgae and are among the most common types of phytoplankton. Specifically, this compound has been reported in the diatom species Thalassiosira gravida and Thalassiosira rotula. wikipedia.org The production of this and other polyunsaturated aldehydes by diatoms is a key component of their defense mechanism against grazing zooplankton, such as copepods.

Diatom SpeciesCompound Produced
Thalassiosira gravida(2E,4E,7Z)-2,4,7-Decatrienal
Thalassiosira rotula(2E,4E,7Z)-2,4,7-Decatrienal

Formation in Terrestrial Plants (e.g., Eggplant Fruit)

While predominantly studied in marine algae, the formation of (2E,4E,7Z)-2,4,7-decatrienal is not exclusive to the marine environment. Research has demonstrated that enzymes present in terrestrial plants, specifically eggplant (Solanum melongena), are capable of synthesizing this compound. In-vitro studies have shown that eggplant fruit enzymes can catalyze the biotransformation of plant oils, such as sunflower and linseed oil, to produce (2E,4E,7Z)-decatrienal. nih.gov

Presence in Marine Macroalgae (Seaweeds, e.g., Ulva, Monostroma nitidum, Enteromorpha clathrata)

Certain species of marine macroalgae, or seaweeds, also possess the biochemical pathways to produce long-chain aldehydes.

Ulva : Species within the genus Ulva (commonly known as sea lettuce) are known to generate oxylipins, including various aldehydes, upon tissue damage. nih.gov The production of these compounds is dependent on the precursor PUFA content within the alga. nih.gov Studies on Ulva lactuca have shown that nutrient availability (nitrate and phosphate) influences the levels of PUFAs and oxylipins. nih.gov Research on Ulva pertusa has also documented the enzymatic formation of unsaturated long-chain fatty aldehydes. mdpi.com

There is currently a lack of specific scientific literature documenting the production of (2E,4E,7Z)-2,4,7-decatrienal in Monostroma nitidum or Enteromorpha clathrata.

Association with Lipid Oxidation Processes in Biological Matrices

The formation of (2E,4E,7Z)-2,4,7-decatrienal is fundamentally a result of lipid oxidation. nih.gov As a polyunsaturated fatty aldehyde, its molecular structure is a direct consequence of the oxidative cleavage of PUFAs containing three or more double bonds. nih.govwikipedia.orgnih.gov This process is prevalent across diverse biological matrices where PUFAs are present. The enzymatic pathway, involving lipoxygenase and hydroperoxide lyase, is a controlled biological process that generates specific aldehydes in response to stimuli. nih.gov This pathway is a significant source of various volatile organic compounds in organisms ranging from algae to plants. nih.gov

Chemical Synthesis Methodologies and Derivatization Strategies

Laboratory and Industrial Synthesis Routes

The oxidative cleavage of unsaturated fatty acids is a well-established method for the production of aldehydes and carboxylic acids. For the synthesis of (2E,4E,7Z)-2,4,7-decatrienal, a logical precursor would be a fatty acid containing a double bond at the appropriate position for cleavage to yield a ten-carbon aldehyde. For instance, the oxidative cleavage of specific isomers of linolenic acid could potentially lead to the desired product. Ozonolysis is a powerful technique for this purpose; however, it can be hazardous and requires specialized equipment, making it less ideal for industrial applications. mdpi.comgoogle.com Alternative methods involve the use of transition metal catalysts with oxidants like hydrogen peroxide or sodium hypochlorite. google.com These methods, however, have not been widely adopted industrially for this type of transformation due to competition from ozonolysis. google.com

While the oxidative cleavage of linoleic and linolenic acids has been studied for the production of other compounds like hexanoic acid and nonanedioic acid, specific research detailing the direct synthesis of (2E,4E,7Z)-2,4,7-decatrienal through this route is not extensively documented in publicly available literature. researchgate.net The challenge lies in controlling the reaction to selectively cleave the correct double bond and preserve the desired stereochemistry of the remaining double bonds in the final aldehyde product.

The Wittig reaction is a cornerstone of alkene synthesis in organic chemistry, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide. researchgate.net This methodology is particularly useful for creating specific stereoisomers of alkenes. researchgate.net In a hypothetical synthesis of (2E,4E,7Z)-2,4,7-decatrienal, a multi-step approach using sequential Wittig reactions could be envisioned. For example, a shorter aldehyde could be reacted with a specific phosphonium ylide to build the carbon backbone and introduce one of the double bonds with the desired stereochemistry. This process could be repeated to construct the full decatrienal structure.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. Careful selection of the ylide and reaction conditions would be crucial to achieve the (2E,4E,7Z) configuration of the final product. Although the Wittig reaction is a powerful tool for the synthesis of complex natural products, specific, detailed research applying this method for the total synthesis of (2E,4E,7Z)-2,4,7-decatrienal is not readily found in the scientific literature.

Another potential synthetic route involves the selective modification of a precursor molecule with a more saturated carbon chain. This could start with a ten-carbon molecule containing triple bonds at the appropriate positions. Catalytic hydrogenation using specific catalysts, such as Lindlar's catalyst, allows for the stereoselective reduction of alkynes to (Z)-alkenes. By carefully choosing the starting material and hydrogenation conditions, the (7Z) double bond of the target molecule could be installed.

Following the establishment of the double bond framework, a terminal alkyne or other functional group could be converted to the aldehyde. Alternatively, a precursor alcohol with the desired triene structure, (2E,4E,7Z)-deca-2,4,7-trienol, could be synthesized and then selectively oxidized to the corresponding aldehyde. A variety of mild oxidizing agents are available for this transformation, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, which can convert primary alcohols to aldehydes without affecting the double bonds. As with other chemical synthesis methods, specific documented industrial or laboratory-scale synthesis of (2E,4E,7Z)-2,4,7-decatrienal using this approach is not widely reported.

Biocatalytic and Chemoenzymatic Production Methods

Biocatalytic and chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, particularly for complex molecules with specific stereochemistry like (2E,4E,7Z)-2,4,7-decatrienal. These methods often utilize enzymes or whole-cell systems to carry out specific transformations.

The biosynthesis of (2E,4E,7Z)-2,4,7-decatrienal in nature often involves the lipoxygenase (LOX) pathway. This pathway utilizes a cascade of enzymes to convert polyunsaturated fatty acids into a variety of bioactive compounds, including aldehydes. The key enzymes in this process are lipoxygenases and hydroperoxide lyases (HPL). mdpi.com LOX introduces oxygen into a fatty acid to form a hydroperoxide, which is then cleaved by HPL to yield a shorter-chain aldehyde and an oxo-acid. mdpi.com

Research has demonstrated the potential of using isolated plant enzymes for the production of this aldehyde. For instance, enzymes extracted from eggplant have been shown to catalyze the biotransformation of linseed oil into (2E,4E,7Z)-decatrienal. This process highlights the potential for using crude plant extracts as a source of the necessary enzymes for this conversion. The biosynthesis of (2E,4E,7Z)-decatrienal has also been observed in diatoms like Thalassiosira rotula, proceeding through a lipoxygenase/hydroperoxide lyase pathway. nih.govwikipedia.org

Table 1: Biotransformation of Plant Oils Using Eggplant Enzymes
SubstrateProductYield (g/kg of eggplant fruit)
Linseed Oil(2E,4E,7Z)-decatrienal1.4

To overcome the limitations of using native plant extracts, such as low enzyme concentration and instability, researchers have turned to recombinant DNA technology. This approach involves cloning the genes for key enzymes, such as HPL, and expressing them in microbial hosts like Escherichia coli. This allows for the large-scale production of purified and stable enzymes. nih.govmdpi.com

Several studies have reported the successful expression of recombinant HPL from various plant sources, including tomato, olive, papaya, and guava, in E. coli. ias.ac.innih.govnih.govmdpi.com These recombinant enzymes have been shown to be effective biocatalysts for the production of C6 and C9 aldehydes from fatty acid hydroperoxides. nih.govnih.govacs.org For example, a biocatalytic process using soybean lipoxygenase and a recombinant hydroperoxide lyase has been developed for the production of C6-aldehydes, achieving high molar conversions without the formation of side products. nih.gov Furthermore, engineering of these enzymes, for instance by deleting certain peptide sequences, has been explored to improve their solubility and activity. nih.gov Statistical design and response surface methodology have also been employed to optimize the expression conditions of recombinant HPL, leading to significant increases in enzyme production. mdpi.com While many studies focus on shorter-chain aldehydes, the principles and techniques are directly applicable to the production of (2E,4E,7Z)-2,4,7-decatrienal by selecting the appropriate fatty acid precursor and specific lipoxygenase and hydroperoxide lyase enzymes. patsnap.com

Table 2: Examples of Recombinant Hydroperoxide Lyase (HPL) for Aldehyde Production
HPL SourceExpression HostSubstrate(s)Main Product(s)
TomatoE. coli13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT)(Z)-3-hexenal
OliveE. coli13-hydroperoxides of linoleic and linolenic acidsHexanal and (3Z)-hexenal
PapayaE. coli13S-hydroperoxyoctadecadienoic acid (13S-HPODE)Hexanal and 12-oxo-9(Z)-dodecenoic acid
GuavaE. coli13-HPOTcis-3-hexenal

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in (2E,4E,7Z)-2,4,7-decatrienal is susceptible to oxidation to form the corresponding carboxylic acid, (2E,4E,7Z)-2,4,7-decatrienoic acid. This transformation can be achieved using a variety of oxidizing agents. Mild oxidants are generally preferred to avoid unwanted reactions with the double bonds.

One common and effective method for the oxidation of α,β-unsaturated aldehydes is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under buffered conditions. uc.pt This method is known for its high chemoselectivity, meaning it preferentially oxidizes the aldehyde group without affecting the carbon-carbon double bonds.

Table 1: Expected Outcome of Oxidation of (2E,4E,7Z)-2,4,7-Decatrienal

ReactantOxidizing AgentExpected Product
(2E,4E,7Z)-2,4,7-DecatrienalSodium Chlorite (NaClO₂)(2E,4E,7Z)-2,4,7-Decatrienoic acid

The reaction proceeds through the formation of chlorous acid in situ, which then reacts with the aldehyde. Other oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), could also be used, but they are less selective and may lead to cleavage of the double bonds, particularly under harsh conditions.

Reduction Reactions to Alcohols

The aldehyde functional group of (2E,4E,7Z)-2,4,7-decatrienal can be readily reduced to a primary alcohol, (2E,4E,7Z)-2,4,7-decatrien-1-ol. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). youtube.comresearchgate.net This reagent is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but typically does not reduce isolated or conjugated carbon-carbon double bonds. youtube.com

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also reduce the aldehyde to the primary alcohol. However, due to its higher reactivity, it may also affect other functional groups if present. For the selective reduction of the aldehyde in a polyunsaturated system like (2E,4E,7Z)-2,4,7-decatrienal, NaBH₄ is generally the preferred reagent.

Table 2: Expected Outcome of Reduction of (2E,4E,7Z)-2,4,7-Decatrienal

ReactantReducing AgentExpected Product
(2E,4E,7Z)-2,4,7-DecatrienalSodium Borohydride (NaBH₄)(2E,4E,7Z)-2,4,7-Decatrien-1-ol

Electrophilic Addition Reactions at Double Bonds (e.g., Halogenation, Hydrohalogenation)

The three double bonds in (2E,4E,7Z)-2,4,7-decatrienal are susceptible to electrophilic addition reactions. The conjugated system of the double bonds at the C2 and C4 positions influences the regioselectivity of these reactions.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bonds would lead to the formation of di- and poly-halogenated derivatives. The reaction proceeds through a cyclic halonium ion intermediate. wikipedia.org Due to the conjugated system, 1,2- and 1,4-addition products can be expected for the conjugated diene portion of the molecule. The isolated double bond at the C7 position would also undergo halogenation.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), would also occur at the double bonds. wikipedia.orgchadsprep.comleah4sci.commasterorganicchemistry.com For the conjugated system, the initial protonation would lead to a resonance-stabilized allylic carbocation, which can then be attacked by the halide at different positions, leading to a mixture of products. The regioselectivity of the addition to the isolated C7-C8 double bond would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. leah4sci.com

Due to the complexity of the molecule and the presence of multiple reactive sites, a mixture of products is highly likely in both halogenation and hydrohalogenation reactions. The specific reaction conditions, such as temperature and solvent, would play a crucial role in determining the product distribution.

Isomerization Pathways

The double bonds in (2E,4E,7Z)-2,4,7-decatrienal can undergo isomerization, particularly the Z-configured double bond at the C7 position, which can isomerize to the more thermodynamically stable E-configuration. This isomerization can be induced by various factors, including light (photochemical isomerization), heat (thermal isomerization), or the presence of catalysts (acid or base). chegg.com

Photochemical isomerization often proceeds through the excitation of the π-electrons to a higher energy state, allowing for rotation around the carbon-carbon double bond, followed by relaxation to a different isomeric form. chegg.com The specific wavelength of light and the presence of a photosensitizer can influence the outcome of the reaction. The conjugated system can also influence the isomerization process.

Pathways Leading to Derivatives (e.g., Hydroxy, Aceto Derivatives)

Hydroxy Derivatives: Hydroxy derivatives of (2E,4E,7Z)-2,4,7-decatrienal can be synthesized through various methods. As mentioned in section 3.3.2, reduction of the aldehyde group yields a primary alcohol. Additionally, hydroxylation of the double bonds can be achieved using reagents like osmium tetroxide (OsO₄) to form diols, or through epoxidation followed by ring-opening. The synthesis of specific hydroxy derivatives would require careful selection of reagents and reaction conditions to achieve the desired regioselectivity and stereoselectivity. oatext.compensoft.netmdpi.comnih.gov

Aceto Derivatives: The formation of aceto derivatives would typically involve the reaction of an organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li), with the aldehyde group. This would result in the formation of a secondary alcohol with an attached methyl group, which can then be oxidized to the corresponding ketone (an aceto group). It is important to note that these strong nucleophiles could also potentially react with the conjugated system via 1,4-addition. The synthesis of aceto derivatives from aldehydes can also be a multi-step process. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds such as (2E,4E,7Z)-2,4,7-Decatrienal. In this method, the compound is first separated from a mixture based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated compound then enters a mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For (2E,4E,7Z)-2,4,7-Decatrienal (molar mass: 150.22 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 150. The fragmentation pattern for unsaturated aldehydes is characterized by cleavages at bonds adjacent to the carbonyl group and throughout the unsaturated carbon chain.

Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. The fragmentation of (2E,4E,7Z)-2,4,7-Decatrienal would likely involve the loss of hydrogen ([M-1]⁺), the formyl group ([M-29]⁺), and various hydrocarbon fragments from the aliphatic chain. The table below outlines the expected principal ions in the electron ionization mass spectrum of (2E,4E,7Z)-2,4,7-Decatrienal based on typical fragmentation patterns of related unsaturated aldehydes.

Table 1: Predicted GC-MS Fragmentation Data for (2E,4E,7Z)-2,4,7-Decatrienal

m/z (Mass-to-Charge Ratio) Predicted Ion/Fragment Description of Loss
150 [C₁₀H₁₄O]⁺ Molecular Ion
121 [C₉H₁₃]⁺ Loss of formyl group (-CHO)
107 [C₈H₁₁]⁺ Cleavage and loss of C₂H₃O
93 [C₇H₉]⁺ Cleavage and loss of C₃H₅O
81 [C₆H₉]⁺ Characteristic ion for cyclic fragments
67 [C₅H₇]⁺ Cleavage of the hydrocarbon chain

This data is predicted based on the general fragmentation patterns of unsaturated aldehydes.

Quantification of (2E,4E,7Z)-2,4,7-Decatrienal can be achieved using GC-MS by creating a calibration curve with a known standard of the compound and comparing the peak area of the analyte in a sample to this curve.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed.

For (2E,4E,7Z)-2,4,7-Decatrienal, the molecular ion at m/z 150 would be selected as the precursor ion. The fragmentation of this specific ion would yield a product ion spectrum that is highly characteristic of its structure, helping to distinguish it from other isomers with the same mass. The fragmentation would highlight the connectivity of the carbon chain and the location of the double bonds.

Table 2: Predicted MS/MS Fragmentation Data for Precursor Ion m/z 150 of (2E,4E,7Z)-2,4,7-Decatrienal

Precursor Ion (m/z) Product Ions (m/z) Predicted Neutral Loss
150.1 121.1 CHO (29 Da)
150.1 105.1 C₂H₅O (45 Da)
150.1 93.1 C₃H₅O (57 Da)
150.1 81.1 C₄H₅O (69 Da)

This data represents predicted values for a closely related isomer, (2E,4Z,7Z)-2,4,7-Decatrienal, and similar fragmentation is expected for the (2E,4E,7Z) isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the full characterization of (2E,4E,7Z)-2,4,7-Decatrienal.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The aldehydic proton (-CHO) is expected to appear far downfield (around 9.5 ppm). The protons on the double bonds (vinylic protons) would resonate in the 5.5-7.5 ppm region. The geometry of the double bonds (E or Z) is determined by the coupling constants (J-values) between adjacent vinylic protons. A larger coupling constant (typically 11-18 Hz) indicates a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) configuration.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears around 190-200 ppm. Carbons involved in double bonds resonate in the 100-150 ppm range, while saturated (sp³) carbons appear further upfield.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (2E,4E,7Z)-2,4,7-Decatrienal

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (CHO) 9.5 - 9.6 doublet (d) ~7.5
H2 6.1 - 6.2 doublet of doublets (dd) J(H2,H3) ~15.5 (E), J(H2,H1) ~7.5
H3 7.0 - 7.2 multiplet (m) J(H3,H2) ~15.5 (E), J(H3,H4) ~10.0
H4 6.2 - 6.4 multiplet (m) J(H4,H5) ~15.0 (E), J(H4,H3) ~10.0
H5 2.8 - 2.9 doublet of doublets (dd) J(H5,H4) ~15.0 (E), J(H5,H6) ~7.0
H6 5.4 - 5.6 multiplet (m) J(H6,H7) ~11.0 (Z)
H7 5.6 - 5.8 multiplet (m) J(H7,H6) ~11.0 (Z)
H8 2.2 - 2.3 quintet (quint) ~7.5

Note: These are estimated values based on known data for similar polyunsaturated aldehydes.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For (2E,4E,7Z)-2,4,7-Decatrienal, the key absorptions would be the strong C=O stretch of the aldehyde and the C=C stretches of the alkenes. The conjugation of the double bonds with the carbonyl group influences the position of these peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system. The extended conjugation in (2E,4E,7Z)-2,4,7-Decatrienal (a trienal) allows it to absorb light in the UV region. The wavelength of maximum absorbance (λmax) is characteristic of the extent of the conjugated system.

Table 4: Expected Spectroscopic Data from IR and UV-Vis Analysis

Spectroscopic Method Feature Expected Wavenumber / Wavelength
Infrared (IR) C=O stretch (aldehyde) ~1685 cm⁻¹ (conjugated)
Infrared (IR) C=C stretch (alkene) ~1640 cm⁻¹
Infrared (IR) =C-H bend (trans) ~965 cm⁻¹

Chromatographic Separation Techniques for Isomer Purity and Mixture Analysis

The analysis of (2E,4E,7Z)-2,4,7-Decatrienal often involves separating it from its other geometric isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for this purpose.

In Gas Chromatography, the separation of isomers is highly dependent on the polarity of the stationary phase.

Non-polar columns (e.g., DB-5ms, 5%-phenyl-polymethylsiloxane) tend to separate isomers based on their boiling points. Generally, trans (E) isomers are more linear and have slightly higher boiling points, often causing them to elute later than their cis (Z) counterparts.

Polar columns (e.g., DB-WAX, polyethylene (B3416737) glycol) separate based on dipole-dipole interactions. The separation order on these columns can be more complex, but they often provide better resolution for geometric isomers of polar compounds like aldehydes.

In High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), separation is based on hydrophobicity. A non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) are used. In this setup, cis (Z) isomers, being slightly less linear and more compact, tend to have less interaction with the C18 stationary phase and often elute earlier than the more linear trans (E) isomers.

The choice of chromatographic method is crucial for ensuring isomer purity and for accurately identifying and quantifying the (2E,4E,7Z) isomer in complex mixtures, such as natural extracts or flavor formulations.

Ecological Roles and Interspecies Chemical Communication

Function as a Chemical Defense Agent in Algae

(2E,4E,7Z)-2,4,7-Decatrienal is a key component of the chemical defense arsenal of diatoms, particularly in response to grazing pressure from zooplankton. This defense mechanism is not constitutive but is rapidly activated upon cellular damage, providing an efficient means of deterring herbivores.

Diatom-derived polyunsaturated aldehydes (PUAs), including (2E,4E,7Z)-2,4,7-Decatrienal, have been shown to exhibit significant anti-grazer activity, particularly against copepods, which are major consumers of diatoms in marine plankton. The presence of these aldehydes can deter feeding and reduce grazing rates. For instance, studies have shown that copepods may reduce their ingestion rates when feeding on diatom species known to produce high levels of PUAs. This chemical defense is a crucial factor in the survival of diatom blooms, as it can mitigate the top-down control exerted by herbivorous zooplankton. The production of these defensive compounds is considered a significant factor in the "diatom–copepod paradox," where dense diatom blooms can persist despite the presence of abundant grazers. nih.gov

The detrimental effects of (2E,4E,7Z)-2,4,7-Decatrienal and other PUAs extend beyond simple feeding deterrence to impacting the reproductive success of herbivorous copepods. Ingestion of diatoms that produce these aldehydes has been linked to a significant reduction in copepod fecundity and egg viability. Research has demonstrated that females of the copepod species Temora stylifera experienced a rapid decline in egg hatching success, from over 80% to 0% over 17 days, when fed a diet of the PUA-producing diatom Thalassiosira rotula. researchgate.net

The lipophilic nature of these aldehydes allows them to accumulate in the lipid-rich eggs of copepods, where they can interfere with crucial developmental processes. These compounds can act as antimitotic agents, arresting normal embryonic cell division and leading to developmental abnormalities or complete failure of the embryo to develop. researchgate.net This sublethal effect on the next generation of grazers represents a sophisticated and evolutionarily advantageous defense mechanism for diatoms.

Table 1: Effect of Diatom Diet on Copepod Reproduction
Copepod SpeciesDiatom DietPrimary PUA ProducedObserved Effect on ReproductionReference
Temora styliferaThalassiosira rotula(2E,4E,7Z)-2,4,7-DecatrienalEgg hatching success declined from >80% to 0% over 17 days. researchgate.net
Calanus helgolandicusVarious diatomsPolyunsaturated AldehydesLow egg viability and naupliar survival observed with certain diatom diets, independent of PUA production in some cases.

The production of (2E,4E,7Z)-2,4,7-Decatrienal in diatoms is a classic example of a wound-activated chemical defense. The aldehyde is not present in significant quantities in healthy, intact algal cells. Instead, its precursors, polyunsaturated fatty acids like eicosapentaenoic acid (EPA), are stored within the cell. Upon mechanical damage, such as that caused by a grazing copepod, a cascade of enzymatic reactions is initiated. Lipoxygenase and hydroperoxide lyase enzymes are activated, leading to the rapid conversion of fatty acid precursors into highly reactive polyunsaturated aldehydes. nih.govschweizerbart.de

This "on-demand" production system is highly efficient, as it conserves cellular resources by only synthesizing the defensive compounds when they are needed. The rapid release of these aldehydes at the site of injury can directly impact the feeding grazer and serve as a localized deterrent, protecting the surrounding algal cells from further predation. Studies on the diatom Thalassiosira rotula have confirmed that wounding of the cells leads to the release of (2E,4E,7Z)-2,4,7-Decatrienal. nih.govschweizerbart.de The production of this aldehyde is also influenced by the physiological state of the diatom and nutrient availability, with production often increasing during the stationary and decline phases of a bloom. schweizerbart.de

Contribution to Chemical Ecology of Aquatic Ecosystems

Beyond its direct role in predator-prey interactions, (2E,4E,7Z)-2,4,7-Decatrienal contributes to the broader chemical landscape of aquatic ecosystems, influencing food web dynamics and mediating interactions between different phytoplankton species.

The presence of (2E,4E,7Z)-2,4,7-Decatrienal and other PUAs can significantly alter the quality of diatoms as a food source for higher trophic levels. By reducing the reproductive success of primary consumers like copepods, these compounds can impact the efficiency of energy and nutrient transfer up the food web. A decline in the population of healthy copepod nauplii, a critical food source for many larval fish and other marine organisms, can have cascading effects on the entire ecosystem.

While diatoms are a fundamental component of the marine food web, their production of toxic aldehydes introduces a layer of complexity to their role as primary producers. The transfer of these compounds through the food web and their potential for bioaccumulation in higher trophic levels are areas of ongoing research. The ubiquitous presence of PUAs has been detected in the open ocean, suggesting a widespread influence on marine food webs. nih.gov

Allelopathy, the chemical inhibition of one organism by another, is another important ecological role of (2E,4E,7Z)-2,4,7-Decatrienal. Diatoms can release this and other aldehydes into the surrounding water, where they can negatively affect the growth and physiological function of competing phytoplankton species. This chemical interference can provide a competitive advantage to the PUA-producing diatoms, allowing them to dominate phytoplankton communities and form extensive blooms.

Table 2: Summary of Ecological Roles of (2E,4E,7Z)-2,4,7-Decatrienal
Ecological RoleMechanism of ActionImpact on Ecosystem
Anti-Grazer DefenseDeters feeding by herbivorous zooplankton.Reduces grazing pressure on diatom populations, potentially contributing to bloom formation.
Reproductive InhibitionInterferes with copepod embryogenesis, reducing egg viability and hatching success.Limits the population growth of primary consumers, affecting food web dynamics.
Wound-Activated ProductionRapidly synthesized and released upon cell damage.Provides an efficient and localized chemical defense against grazers.
Food Quality ReductionDecreases the nutritional value of diatoms for grazers.Impacts the efficiency of energy and nutrient transfer to higher trophic levels.
AllelopathyInhibits the growth of competing phytoplankton and other microorganisms.Provides a competitive advantage to PUA-producing diatoms, influencing community structure.

Occurrence and Ecological Significance in Different Biological Systems

The polyunsaturated aldehyde (2E,4E,7Z)-2,4,7-Decatrienal is a specialized metabolite produced by certain species of diatoms, which are a major group of algae and key primary producers in aquatic ecosystems. This compound is part of a broader class of molecules known as polyunsaturated aldehydes (PUAs), which are recognized for their significant ecological roles, particularly in mediating interactions between species. The production and release of these compounds are often linked to cellular stress or damage.

(2E,4E,7Z)-2,4,7-Decatrienal has been identified as a metabolite in the marine diatoms Thalassiosira gravida and Thalassiosira rotula nih.gov. Diatoms are known to produce a variety of volatile organic compounds, and the production of PUAs like decatrienal is a notable aspect of their chemical ecology. These compounds are synthesized through the oxidation of polyunsaturated fatty acids, a process that can be initiated when the diatom's cells are damaged, for instance, during grazing by herbivores.

The ecological significance of (2E,4E,7Z)-2,4,7-Decatrienal and other related PUAs lies primarily in their function as chemical defense compounds. Research on various PUAs has demonstrated their detrimental effects on the reproductive success of copepods, which are primary grazers of diatoms. These effects can include reduced egg viability and developmental abnormalities in the offspring. While much of the detailed experimental work has been conducted on other decatrienals or related PUAs, the presence of (2E,4E,7Z)-2,4,7-Decatrienal in PUA-producing diatoms suggests its involvement in this defensive strategy. For instance, studies on the PUA 2E,4E-decadienal have shown it can induce high mortality and reduce egg hatching success in the calanoid copepod Temora stylifera researchgate.netnih.gov.

The production of decatrienals and other PUAs by diatoms is not constant and can be influenced by environmental factors. A study on the diatom Cyclotella cryptica quantified the production of several PUAs, including a decatrienal (referred to as dDT), under varying conditions of phosphate availability and in the presence or absence of associated bacteria. This research highlights that biotic and abiotic factors can modulate the chemical output of diatoms, which in turn affects their ecological interactions. In the case of C. cryptica, the presence of autochthonous bacteria significantly enhanced the production of particulate PUAs.

Below is a data table summarizing the production of various dissolved polyunsaturated aldehydes by Cyclotella cryptica under different culture conditions.

Data adapted from a study on Cyclotella cryptica, showing concentrations of various dissolved polyunsaturated aldehydes (dPUA). dHD: 2E,4E/Z-heptadienal; dOD: 2E,4E/Z-octadienal; dDD: 2E,4E/Z-decadienal; dOT: 2E,4E/Z,7-octatrienal; dDT: 2E,4E/Z,7Z-decatrienal. "n.d." indicates not detected. nih.gov

The following table presents the concentrations of particulate polyunsaturated aldehydes from the same study.

Data adapted from a study on Cyclotella cryptica, showing total particulate PUA (pPUA) concentrations. nih.gov

Theoretical and Computational Studies of 2e,4e,7z 2,4,7 Decatrienal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For (2E,4E,7Z)-2,4,7-Decatrienal, methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about its electronic structure.

These calculations can determine key parameters that offer insights into the molecule's reactivity. The distribution of electron density, for instance, can highlight electrophilic and nucleophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, electrostatic potential maps can be generated to visualize the charge distribution and predict how the molecule might interact with other chemical species. These computational tools are invaluable for predicting the types of reactions (2E,4E,7Z)-2,4,7-Decatrienal might undergo.

Table 1: Calculated Electronic Properties of (2E,4E,7Z)-2,4,7-Decatrienal

PropertyPredicted ValueSignificance
HOMO EnergyIndicates the ability to donate electrons.
LUMO EnergyIndicates the ability to accept electrons.
HOMO-LUMO GapCorrelates with chemical reactivity and stability.
Dipole MomentMeasures the polarity of the molecule.

Molecular Dynamics Simulations of Conformational Landscape and Flexibility

The presence of multiple double bonds, including one with Z configuration, imparts a unique three-dimensional shape and significant conformational flexibility to (2E,4E,7Z)-2,4,7-Decatrienal. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time.

By simulating the atomic motions of the molecule, MD can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its biological activity or its interaction with other molecules. The flexibility of the carbon chain and the rotation around single bonds can be quantified, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent or near a biological membrane).

Computational Modeling of Biological Interactions and Binding Affinities

(2E,4E,7Z)-2,4,7-Decatrienal, as a fatty aldehyde, may interact with various biological macromolecules, such as proteins and enzymes. Computational modeling techniques like molecular docking and binding free energy calculations can predict and analyze these interactions.

Molecular docking simulations can predict the preferred binding orientation of (2E,4E,7Z)-2,4,7-Decatrienal within the active site of a target protein. These simulations score different poses based on factors like intermolecular forces, providing a rank of the most likely binding modes.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding affinity. This provides a quantitative measure of how strongly the molecule binds to its target, which is essential for understanding its potential biological function.

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also predict the spectroscopic properties of (2E,4E,7Z)-2,4,7-Decatrienal, which can aid in its experimental identification and characterization. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths at which the molecule absorbs light. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed.

Furthermore, computational chemistry can be employed to explore potential reaction pathways for the synthesis or degradation of (2E,4E,7Z)-2,4,7-Decatrienal. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the most energetically favorable routes for chemical transformations. nih.govescholarship.org This can provide valuable insights for synthetic chemists and for understanding the metabolic fate of the compound. nih.govescholarship.org

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Parameter
UV-Visλmax (Wavelength of maximum absorbance)
Infrared (IR)Vibrational Frequencies (cm⁻¹) for key functional groups (C=O, C=C)
¹H-NMRChemical Shifts (ppm)
¹³C-NMRChemical Shifts (ppm)

Note: This table illustrates the types of spectroscopic data that can be predicted computationally. Specific predicted values for (2E,4E,7Z)-2,4,7-decatrienal require dedicated computational studies.

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